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molecular formula C13H11N3O5 B1387372 (8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid CAS No. 1170486-63-1

(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid

Cat. No. B1387372
M. Wt: 289.24 g/mol
InChI Key: KGKMFNAHCZCXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207165B2

Procedure details

A solution of the acid derivative of formula (VII) (57 mg, 0.2 mmol, 2 eq), DIPEA (0.068 ml, 0.39 mmol, 4 eq.), PyBOP (102.75 mg, 0.2 mmol, 2 eq.) in dry DMA (2.0 ml) was stirred for 30 min then was added to resin of example 6 (0.1 mmol, 1 eq.) and the final suspension was shaken for 20 h at 25° C. The resin was washed sequentially with DMF (1 ml), DCM (1 ml), DMF (1 ml), DCM (1 ml), MeOH (1 ml), water (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), MTBE (1 ml, 2 cycles) and then air dried.
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.068 mL
Type
reactant
Reaction Step One
Name
Quantity
102.75 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resin
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
final suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:12]=[CH:11][C:10]2[N:9]3[CH:13](CC(O)=O)[CH2:14][NH:15][C:16](=[O:17])[C:8]3=[CH:7][C:6]=2[CH:5]=1)([O-])=O.CCN(C(C)C)C(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F>CC(N(C)C)=O>[C:16]1(=[O:17])[C:8]2=[CH:7][C:6]3[CH:5]=[CH:4][CH:12]=[CH:11][C:10]=3[N:9]2[CH2:13][CH2:14][NH:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C=C3N(C2C=C1)C(CNC3=O)CC(=O)O
Name
Quantity
0.068 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
102.75 mg
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
resin
Quantity
0.1 mmol
Type
reactant
Smiles
Step Three
Name
final suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resin was washed sequentially with DMF (1 ml), DCM (1 ml), DMF (1 ml), DCM (1 ml), MeOH (1 ml), water (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), MTBE (1 ml, 2 cycles)
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
C1(NCCN2C1=CC=1C=CC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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